3-Bromo-4-cyclopropoxypyridine
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Overview
Description
3-Bromo-4-cyclopropoxypyridine is an organic compound with the molecular formula C8H8BrNO. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are substituted with a bromine atom and a cyclopropoxy group, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-cyclopropoxypyridine typically involves the bromination of 4-cyclopropoxypyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-cyclopropoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.
Major Products Formed
Nucleophilic Substitution: Products include azido or thiocyanato derivatives of 4-cyclopropoxypyridine.
Suzuki-Miyaura Coupling: Products include various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
3-Bromo-4-cyclopropoxypyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: It serves as a building block for the synthesis of advanced materials with specific electronic properties.
Biological Studies: It is used in the development of probes for studying biological systems and pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-4-cyclopropoxypyridine largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit certain kinases by binding to their active sites, thereby affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chloropyridine: Similar in structure but with a chlorine atom instead of a cyclopropoxy group.
3-Bromopyridine: Lacks the cyclopropoxy group, making it less sterically hindered.
Uniqueness
3-Bromo-4-cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group, which can impart different electronic and steric properties compared to its analogs. This makes it a valuable intermediate for synthesizing compounds with specific desired properties .
Properties
Molecular Formula |
C8H8BrNO |
---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
3-bromo-4-cyclopropyloxypyridine |
InChI |
InChI=1S/C8H8BrNO/c9-7-5-10-4-3-8(7)11-6-1-2-6/h3-6H,1-2H2 |
InChI Key |
HQPFCTXOWFTVMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC=C2)Br |
Origin of Product |
United States |
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